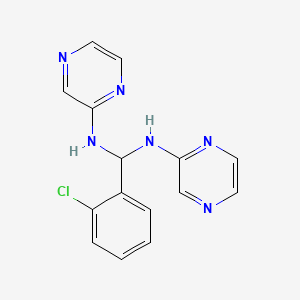
Pyrazine, 2,2'-(o-chlorobenzylidenediimino)di-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazine, 2,2’-(o-chlorobenzylidenediimino)di- is a heterocyclic aromatic organic compound. It is a derivative of pyrazine, which is known for its applications in various fields such as pharmaceuticals, organic materials, and natural products. This compound contains nitrogen atoms in its structure, making it a versatile scaffold for drug discovery and other scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazine, 2,2’-(o-chlorobenzylidenediimino)di- typically involves the reaction of pyrazine derivatives with o-chlorobenzylidene compounds. One common method includes the condensation of pyrazine with o-chlorobenzylidene in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction may also involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the process.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in the industrial setting to produce Pyrazine, 2,2’-(o-chlorobenzylidenediimino)di- on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazine, 2,2’-(o-chlorobenzylidenediimino)di- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
Pyrazine, 2,2’-(o-chlorobenzylidenediimino)di- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Pyrazine, 2,2’-(o-chlorobenzylidenediimino)di- involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazine: A simpler analog without the o-chlorobenzylidene group.
Pyridazine: An analog with the second nitrogen atom in a different position.
Pyrimidine: An analog with the second nitrogen atom in yet another position.
Uniqueness
Pyrazine, 2,2’-(o-chlorobenzylidenediimino)di- is unique due to the presence of the o-chlorobenzylidene group, which imparts distinct chemical and biological properties. This structural feature allows it to interact with different molecular targets and exhibit unique reactivity compared to other pyrazine derivatives.
Propriétés
Numéro CAS |
93371-94-9 |
|---|---|
Formule moléculaire |
C15H13ClN6 |
Poids moléculaire |
312.76 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-N,N'-di(pyrazin-2-yl)methanediamine |
InChI |
InChI=1S/C15H13ClN6/c16-12-4-2-1-3-11(12)15(21-13-9-17-5-7-19-13)22-14-10-18-6-8-20-14/h1-10,15H,(H,19,21)(H,20,22) |
Clé InChI |
COJBKZKCFNWXGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(NC2=NC=CN=C2)NC3=NC=CN=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


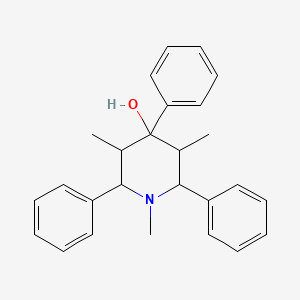
![Methyl 4,4,4-trifluoro-3-hydroxy-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B13997488.png)

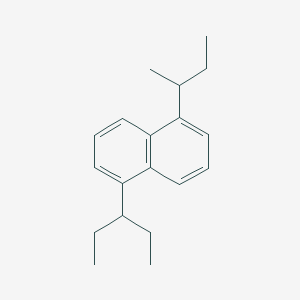
![3-[2-(7-Bromoquinolin-2-yl)ethenyl]benzaldehyde](/img/structure/B13997509.png)

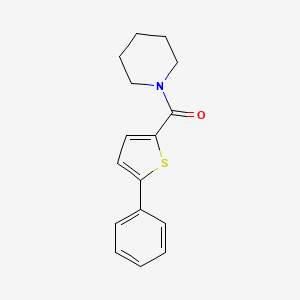
![1-[5-(1,3-dihydro-1-oxo-5-isobenzofuranyl)-8-methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl]Cyclopropanecarboxylic acid](/img/structure/B13997516.png)
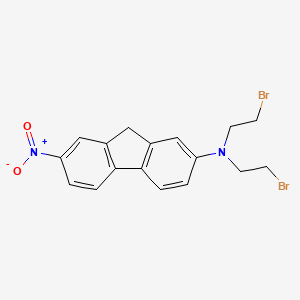
![tert-Butyl 1-((4-methoxybenzyl)amino)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13997527.png)
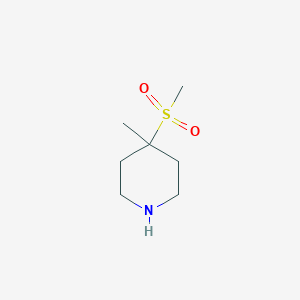
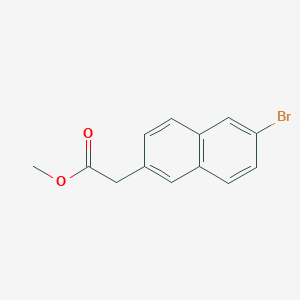

![1-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazole](/img/structure/B13997542.png)
